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Arg-Pro

Cat. No.: B1665769
CAS No.: 2418-69-1
M. Wt: 271.32 g/mol
InChI Key: LQJAALCCPOTJGB-YUMQZZPRSA-N
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Description

Definitional Context and Biological Origin of Arginylproline

Arginylproline (Arg-Pro) is a dipeptide, an organic compound formed by exactly two alpha-amino acids joined by a peptide bond. nih.govhmdb.ca Specifically, it results from the formal condensation of the carboxyl group of L-arginine with the amino group of L-proline. nih.gov As a dipeptide, it is among the smallest fragments of proteins. frontiersin.org

The biological origin of Arginylproline is primarily through the breakdown of larger proteins from endogenous sources or, more commonly, from dietary intake. nih.gov It can be generated through the enzymatic hydrolysis of food proteins during digestion or food processing. nih.gov Arginylproline has been detected in various foods, including chicken and pork, suggesting it can be a natural component of a regular diet and a potential biomarker for the consumption of these foods. hmdb.ca

Table 1: Chemical and Physical Properties of Arginylproline

Property Value Source
Molecular Formula C₁₁H₂₁N₅O₃ PubChem nih.gov
Molecular Weight 271.32 g/mol PubChem nih.gov
IUPAC Name (2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid PubChem nih.gov
Synonyms This compound, RP dipeptide, H-Arg-Pro-OH PubChem nih.gov
InChIKey LQJAALCCPOTJGB-YUMQZZPRSA-N PubChem nih.gov

Significance of Dipeptides as Intermediates and Bioactive Molecules

Dipeptides like Arginylproline hold significance in biological systems both as transient products of protein metabolism and as functional, bioactive molecules.

As metabolic intermediates, oligopeptides can enter the bloodstream from both internal (endogenous) protein turnover and external (exogenous) dietary sources. nih.gov Various organs are involved in their subsequent processing. nih.gov Studies using conscious animal models have shown that the liver, kidney, muscle, and gut all participate in removing dipeptides from plasma, with the specific roles of each organ varying depending on the dipeptide's molecular structure. nih.gov For instance, the kidney can play a more significant role in clearing certain dipeptides if extraction by the liver is not sufficiently rapid. nih.gov

Table 2: General Bioactive Functions Attributed to Dipeptides and other Short Peptides

Bioactive Property Description Source(s)
Antihypertensive Ability to lower blood pressure, often by inhibiting enzymes like the angiotensin-converting enzyme (ACE). mdpi.com
Antioxidant Capacity to neutralize or scavenge free radicals, reducing oxidative stress. The presence of certain amino acids like Proline and Histidine contributes to this effect. frontiersin.orgnews-medical.net
Antimicrobial Ability to inhibit the growth of or kill microorganisms such as bacteria and fungi. mdpi.comnews-medical.net
Immunomodulatory Potential to regulate the immune system by influencing cytokine production and stimulating immune responses. frontiersin.orgnews-medical.net
Anti-inflammatory Capacity to reduce inflammation by affecting inflammatory pathways. mdpi.com

Overview of Key Research Domains for Arginylproline Investigations

Research into Arginylproline and its constituent amino acids spans several key domains, primarily focusing on its metabolic and potential therapeutic roles.

Lipid Metabolism: Direct research on Arginylproline has demonstrated its potential as a lipid-lowering agent. medchemexpress.com A 2023 study found that Arginylproline reduces intracellular triglyceride levels in human liver cells (HepG2) that were stimulated with oleic acid. medchemexpress.com This effect was shown to occur through the peptide transporter 1 (PepT1) pathway, highlighting a specific mechanism of action in lipid regulation. medchemexpress.com

Metabolomics and Biomarker Research: In the field of metabolomics, which involves the large-scale study of small molecules, Arginylproline has been identified as a metabolite of interest. nih.gov Literature reviews and database entries indicate its association with certain diseases, including colorectal cancer and obesity, though the nature of these associations requires further investigation. nih.govhmdb.ca

Cardiovascular Health: While direct large-scale studies on Arginylproline are limited, the functions of its constituent amino acid, L-arginine, provide a strong basis for its investigation in cardiovascular health. L-arginine is the precursor for the synthesis of nitric oxide (NO), a critical molecule in the cardiovascular system. nih.gov NO plays a role in regulating blood pressure, and L-arginine itself has been studied for its potential to improve endothelial function and influence risk factors for atherosclerosis. nih.gov Dietary intake of L-arginine from different sources has been investigated for its association with coronary heart disease and blood pressure. nih.gov

Neurological Function: The components of Arginylproline are also relevant in neuroscience. L-arginine is a substrate for nitric oxide synthesis in the central nervous system (CNS), where NO acts as an important regulator of processes like cerebral blood flow and memory. nih.gov Alterations in the L-arginine metabolism pathway are linked to neurodegenerative diseases and are considered a hallmark of secondary brain injury after events like traumatic brain injury or stroke. nih.govnih.gov Furthermore, proline-containing peptides, such as cyclic glycine-proline (cGP), have been investigated for their neuroprotective effects and their ability to modulate growth factor function in the brain. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N5O3 B1665769 Arg-Pro CAS No. 2418-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJAALCCPOTJGB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178886
Record name Arginylproline
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Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2418-69-1
Record name Arg-Pro
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Record name Arginylproline
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Record name Arginylproline
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URL https://comptox.epa.gov/dashboard/DTXSID70178886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways Involving Arginylproline

Catabolic Pathways and Degradation of Arginylproline

Once released, the free dipeptide Arginylproline is further broken down into its constituent amino acids, which can then be re-utilized by the cell.

The final step in the lifecycle of the Arginylproline dipeptide is the hydrolysis of its internal peptide bond. This reaction is catalyzed by dipeptidases.

Dipeptidases: These are exopeptidases that act on dipeptides, cleaving them into two free amino acids. Cytosolic dipeptidases with broad specificity are responsible for hydrolyzing a wide range of dipeptides, including Arginylproline, into free arginine and free proline. These amino acids are then free to enter their respective metabolic pathways for resynthesis into new proteins or for further catabolism. nih.govwikipedia.org For example, Cathepsin C (also known as Dipeptidyl Peptidase I) is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein substrates, but its specificity rules prevent it from cleaving substrates with proline at the P1 or P1' position, indicating it does not degrade the Arg-Pro dipeptide itself. researchgate.netnih.gov

Table 2: Key Enzymes in Arginylproline Release and Degradation

Enzyme ClassSpecific ActionRoleExample(s)
Dipeptidyl PeptidasesCleaves N-terminal X-Pro dipeptides from peptides. frontiersin.orgRelease of ArginylprolineDPP-IV (CD26), DPP8, DPP9 nih.govresearchgate.net
X-prolyl dipeptidyl aminopeptidasesCleaves N-terminal X-Pro dipeptides from peptides. wikipedia.orgRelease of ArginylprolinePepX nih.govoup.com
Prolyl EndopeptidasesCleaves internal peptide bonds C-terminal to proline. wikipedia.orgproteopedia.orgDegradation of larger proline-containing peptidesPREP wikipedia.org
DipeptidasesHydrolyzes dipeptides into free amino acids. nih.govwikipedia.orgDegradation of ArginylprolineGeneral Cytosolic Dipeptidases

Amino Acid Degradation Pathways for Arginine and Proline Constituents

The breakdown of arginylproline involves the hydrolysis of the peptide bond, releasing free arginine and proline, which then enter their respective catabolic pathways.

The degradation of L-arginine can proceed through several routes. A primary pathway in many organisms, including mammals, is initiated by the enzyme arginase, which hydrolyzes arginine to produce urea (B33335) and ornithine. youtube.com Ornithine can then be further metabolized by ornithine-δ-aminotransferase to form glutamate-γ-semialdehyde. youtube.com In many prokaryotes and some anaerobic eukaryotes, arginine is catabolized via the arginine deiminase (ADI) pathway for anaerobic energy production. nih.gov This pathway uses three enzymes: arginine deiminase (ADI) to convert arginine to citrulline and ammonia; ornithine transcarbamylase (OTC) to produce ornithine and carbamoyl (B1232498) phosphate; and carbamate (B1207046) kinase (CK) to generate ATP and carbon dioxide from carbamoyl phosphate. nih.gov Additionally, some bacteria like E. coli utilize an arginine succinyltransferase (AST) pathway for degradation during nitrogen-limited growth. asm.org

The catabolism of L-proline occurs in the mitochondria. researchgate.netresearchgate.net The process is initiated by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX), which oxidizes proline to Δ¹-pyrroline-5-carboxylate (P5C). creative-proteomics.comfrontiersin.org This step is notable for donating electrons directly to the mitochondrial electron transport chain. oup.com The intermediate P5C is then converted to glutamate (B1630785) by the enzyme pyrroline-5-carboxylate dehydrogenase (P5CDH). researchgate.netcreative-proteomics.com Glutamate can subsequently enter the tricarboxylic acid (TCA) cycle to be used for energy production. creative-proteomics.com

Pathway Key Enzyme Function Initial Substrate Key Product(s)
Arginine Degradation (Urea Cycle)ArginaseHydrolyzes arginineL-ArginineUrea, L-Ornithine
Arginine Degradation (ADI Pathway)Arginine Deiminase (ADI)Deaminates arginineL-ArginineL-Citrulline, Ammonia
Proline DegradationProline Dehydrogenase (PRODH/POX)Oxidizes prolineL-ProlineΔ¹-Pyrroline-5-Carboxylate (P5C)
Proline DegradationPyrroline-5-Carboxylate Dehydrogenase (P5CDH)Oxidizes P5CΔ¹-Pyrroline-5-Carboxylate (P5C)L-Glutamate

Contextual Alterations in Arginylproline Metabolism

The metabolic flux through the arginine and proline degradation pathways is not static; it is dynamically regulated by the cellular environment. Consequently, conditions that alter the availability or breakdown of these constituent amino acids can influence the metabolism of arginylproline itself.

Cellular hypoxia, or low oxygen availability, triggers significant metabolic reprogramming that affects both arginine and proline metabolism. Hypoxia is known to induce the expression of proline oxidase (POX/PRODH) in cancer cells. nih.govresearchgate.net This upregulation of proline degradation can serve different purposes depending on other nutrient availability; under hypoxia, it primarily generates reactive oxygen species (ROS) for cell signaling, while under low-glucose conditions, it is used for ATP production. nih.gov In hepatocellular carcinoma (HCC), for instance, the hypoxic microenvironment activates proline biosynthesis. aacrjournals.org

Arginine metabolism is also profoundly altered by hypoxia. The enzyme arginase II, which converts arginine to ornithine, is induced by hypoxia and plays a role in promoting pulmonary artery smooth muscle cell proliferation. atsjournals.org Furthermore, hypoxia affects the nitric oxide (NO) system, for which arginine is the essential substrate. mdpi.comnih.gov Dietary arginine supplementation has been shown to partially normalize hypoxia-induced metabolic changes and decrease the upregulation of Hypoxia Inducible Factor (HIF)-1α in fish. nih.gov Given that hypoxia alters the expression of key enzymes in both arginine and proline catabolism, the cellular pools of these free amino acids are subsequently modified. These shifts in substrate availability could logically impact the equilibrium of dipeptide formation and degradation, potentially leading to altered levels of arginylproline.

The metabolism of proline and arginine is frequently dysregulated in various diseases, particularly in cancer. Proline metabolism, for example, is critical for tumor cell survival in hostile microenvironments. nih.gov In hepatocellular carcinoma, an activated proline and hydroxyproline (B1673980) metabolism supports the cellular response to hypoxia and promotes tumor progression. aacrjournals.orgnih.gov The inhibition of proline biosynthesis has been shown to induce apoptosis and make cancer cells more sensitive to certain therapies. aacrjournals.org

Dysregulation of arginine metabolism is also linked to numerous pathological states. Alterations in arginine metabolism are central mechanisms in pulmonary arterial hypertension, where increased arginase-2 (ARG2) expression in the mitochondria leads to decreased nitric oxide bioavailability. atsjournals.org In inflammatory conditions like inflammatory bowel disease (IBD), shifts in microbial metabolism can disrupt arginine availability for the host. nih.gov Because the cellular concentrations of free arginine and proline are altered in these disease states, the metabolism and abundance of arginylproline may likewise be affected. The dipeptide itself has been investigated in the context of neurodegenerative disease; a repeating dipeptide of proline and arginine (PR) derived from a mutation in the C9ORF72 gene is toxic to motor neurons and inhibits the proteasome. eneuro.org

The gut microbiota plays a crucial role in amino acid metabolism, directly influencing the host's supply of arginine and proline. tandfonline.com Many bacterial species can utilize arginine as a source of carbon, nitrogen, and energy. nih.gov A prominent pathway is the arginine deiminase (ADI) pathway, which allows bacteria to degrade arginine for ATP production, a process that can diminish the availability of arginine for the host. nih.govfrontiersin.org

Proline is also actively metabolized by the microbiome. upf.edu Studies have shown that the microbiota's capacity to metabolize proline can affect host physiology; for example, the microbiota of individuals with lower depression scores was found to be enriched in bacterial genes for proline transport and metabolism. bioworld.com Dietary factors can modulate this microbial activity. The intake of fructose (B13574) has been shown to cause a dysbiosis in the colonic metabolism of arginine and proline and alter the gut microbiota composition in rats with colitis. nih.govnih.gov This microbial consumption and transformation of arginine and proline directly impacts the luminal and, subsequently, the systemic pools of these amino acids in the host. Therefore, the gut microbiota can significantly influence the availability of substrates for arginylproline synthesis or, alternatively, contribute to its breakdown.

Biological Roles and Functional Mechanisms of Arginylproline

Intercellular and Intracellular Signaling Modulations by Arginylproline

Arginylproline-containing peptides, particularly the toxic poly-dipeptides derived from the C9orf72 gene, exert significant influence over cellular signaling. They can penetrate cells and interact with a multitude of proteins, thereby altering normal signaling cascades that govern cell structure, survival, and stress responses. mdpi.comcncb.ac.cn

A biochemical cascade is a series of chemical reactions within a cell, initiated by a stimulus that is transduced and amplified through second messengers to elicit a specific cellular response. frontiersin.org Proline-Arginine (PR) poly-dipeptides have been shown to interfere with several of these crucial pathways. They can disrupt the Wnt/β-catenin signaling pathway, which is vital for development and tissue homeostasis. Furthermore, research suggests they may suppress glioblastoma development by activating autophagy through the AKT/mTOR pathway. semanticscholar.org

These dipeptides also impact signaling related to the cytoskeleton. mdpi.comfrontiersin.org By promoting the phosphorylation of proteins like ERM (ezrin/radixin/moesin) and paxillin, they lead to the reorganization of actin filaments and the maturation of focal adhesions, key structures in cell-matrix communication and migration. mdpi.com This modulation of cytoskeletal and focal adhesion dynamics represents a significant alteration of intracellular signaling. frontiersin.orgnih.gov

While the direct role of the simple dipeptide Arginylproline as a signaling molecule in plants is not extensively documented, its constituent amino acids are integral to major protein families that regulate plant development. Plants utilize complex signaling networks, often involving peptide hormones and receptor-like kinases, to coordinate growth and respond to environmental stress. frontiersin.orgnih.gov

Two key protein groups highlight the importance of proline and arginine in these processes:

Proline-rich Proteins (PRPs): This superfamily, which includes hybrid proline-rich proteins (HyPRPs) and hydroxyproline-rich glycoproteins (HRGPs), are critical components of the plant cell wall. frontiersin.orgnih.gov They are involved in a wide array of functions, from providing structural integrity to mediating cell-cell communication, cell differentiation, and modulating responses to both biotic and abiotic stress. frontiersin.orgnih.govnih.gov

Serine/Arginine-rich (SR) Proteins: These proteins are essential splicing factors that regulate gene expression at the post-transcriptional level. nih.govnih.gov By controlling the alternative splicing of precursor mRNAs, SR proteins play a pivotal role in plant growth, development, and responses to environmental stimuli. nih.gov

Therefore, while a direct signaling function for Arginylproline itself is unclear, the amino acids that form it are fundamental building blocks for proteins at the heart of plant signaling and development. nih.govnih.gov

Contrary to activation, research indicates that Proline-Arginine (PR) dipeptide repeats profoundly disrupt the pathways governing cell proliferation and invasion by altering cytoskeletal architecture. mdpi.comnih.gov The cytoskeleton, comprising actin filaments, microtubules, and intermediate filaments, is essential for cell shape, migration, and division—processes co-opted during cancer cell invasion. mdpi.comnih.gov

PR poly-dipeptides induce a significant reorganization of these structures. They cause changes in the distribution of actin filaments, disrupt the stability of the microtubule network, and alter intermediate filaments like vimentin (B1176767). mdpi.comfrontiersin.org This leads to increased cell stiffness and changes in focal adhesions, which are critical for cell motility. frontiersin.orgnih.gov The table below summarizes the observed effects of PR poly-dipeptides on key cytoskeletal and adhesion components.

ComponentObserved Effect of PR Poly-dipeptidesConsequenceReference
Actin Filaments Reorganization and strengthening of cortical actinAlters cell shape and mechanics mdpi.com
β-tubulin Reduction in the ratio of polymerized β-tubulinDisrupts microtubule network stability frontiersin.org
Vimentin Induces degradation of perinuclear vimentin bundlesAlters intermediate filament organization mdpi.com
Focal Adhesions Increased size and maturation (via p-paxillin)Changes cell-matrix adhesion and signaling mdpi.comfrontiersin.org
Cell Stiffness Significant increase in cell surface elasticityMaladaptive response to mechanical stress mdpi.comfrontiersin.org

These findings suggest that rather than activating defined pro-invasive pathways, the presence of PR dipeptides causes a widespread disturbance of the cytoskeletal and adhesive machinery essential for coordinated cell movement. mdpi.comnih.gov

Arginylproline and Protein Homeostasis Regulation

One of the most toxic effects of Proline-Arginine (PR) dipeptide repeat polymers is the severe disruption of protein homeostasis, or proteostasis. This occurs through direct interference with the machinery responsible for the correct folding of newly synthesized proteins.

The translation of the expanded GGGGCC repeat in the C9orf72 gene produces PR dipeptide repeat polymers (DPRs) that are highly toxic to cells. cncb.ac.cnnih.gov A primary mechanism of this toxicity is the derailment of protein folding. nih.gov These PR polymers interact with a large number of cellular proteins, but they show a particular affinity for proteins involved in the folding process. nih.gov This interference disrupts the normal conformational maturation of other proteins as they are synthesized, leading to misfolded proteins, aggregation, and cellular stress. nih.gov

A specific mechanism for the disruption of protein folding is the direct binding and sequestration of essential folding catalysts known as peptidylprolyl isomerases (PPIases). nih.gov These enzymes, which include families like cyclophilins and FKBPs, accelerate a rate-limiting step in protein folding: the cis-trans isomerization of peptide bonds involving proline residues.

Research has demonstrated that PR dipeptide repeat polymers bind directly to the active site of Peptidylprolyl Isomerase A (PPIA), also known as Cyclophilin A. nih.gov PPIA is an abundant molecular chaperone in the brain. nih.gov By occupying the active site, the PR polymers act as potent inhibitors, blocking the enzyme's ability to assist in the folding of other proteins. nih.gov This sequestration effectively reduces the available pool of functional chaperones and prolyl isomerases, leading to a cascade of misfolding events and contributing to the derailed protein homeostasis seen in C9orf72-related neurodegenerative diseases. nih.gov

A study identified 65 proteins that interact specifically with PR polymers, many of which are involved in fundamental cellular processes that are compromised by this interaction. nih.gov

Enzymatic Interactions and Substrate Specificity of Arginylproline

The Arginylproline dipeptide and its corresponding peptide bond (Arg-Pro) exhibit distinct interactions with various proteases and peptidases, being a substrate for some while resisting cleavage by others.

Hydrolysis of Arginylproline Bonds by Specific Peptidases (e.g., Clostridiopeptidase B)

The this compound bond is susceptible to cleavage by certain specific enzymes. A key example is Clostridiopeptidase B (also known as Clostripain), a sulfhydryl protease derived from Clostridium histolyticum. This enzyme has been shown to hydrolyze the arginylproline bond within polypeptides. nih.gov Its specificity is primarily for arginine residues. researchgate.net For instance, in studies using the synthetic polypeptide methionyllysyl-bradykinin, Clostridiopeptidase B was observed to cleave the this compound bond, an action that distinguishes it from other common proteases. nih.gov

Resistance to Cleavage by Specific Proteases (e.g., Trypsin)

A significant characteristic of the Arginyl-Proline bond is its general resistance to hydrolysis by the protease trypsin. ebi.ac.uk Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. ebi.ac.ukuniprot.org However, when the subsequent residue is proline, this cleavage is typically inhibited. This resistance is a well-recognized exception to trypsin's specificity. ebi.ac.uk For example, in a synthetic polypeptide where Clostridiopeptidase B successfully cleaved the this compound bond, trypsin did not, instead hydrolyzing a different bond (lysylarginine) in the same molecule. nih.gov This resistance makes the this compound linkage a stable motif in peptides that might otherwise be degraded by tryptic activity. uniprot.org

Dipeptidyl Peptidase Activity on Arginylproline (e.g., DppB from Aspergillus oryzae)

Arginylproline is a recognized substrate for various dipeptidyl peptidases (DPPs). These enzymes typically cleave N-terminal dipeptides from polypeptides. Specifically, Arginylproline serves as a substrate for Type IV dipeptidyl-peptidases, which preferentially remove N-terminal dipeptides where the second amino acid is proline. uniprot.org

DppB from Aspergillus oryzae : Research on the fungus Aspergillus oryzae has identified multiple extracellular dipeptidyl peptidases. nih.gov One of these, DppB, is classified as a Xaa-Prolyl dipeptidyl peptidase, indicating its function is to cleave a dipeptide where the second residue is proline, which is characteristic of Arginylproline. nih.gov The gene encoding this enzyme, dapB, is induced by protein substrates, suggesting a role in nutrition acquisition. nih.govuniprot.org

Other Dipeptidyl Peptidases : The synthetic substrate this compound-p-nitroanilide (this compound-pNA) is widely used in laboratory settings to measure the activity of various DPPs. nih.govnih.govsigmaaldrich.com For example, it is a known substrate for human Dipeptidyl Peptidase IV (DPP-IV) and related enzymes DPP-8 and DPP-9. nih.govsigmaaldrich.com Interestingly, a digestive DPP 4 isolated from the larvae of Tenebrio molitor showed a higher rate of hydrolysis for this compound-pNA compared to the more commonly used Ala-Pro-pNA substrate. nih.gov

Arginylproline as an Inhibitory or Modulatory Ligand for Enzymes

While some commercial suppliers classify Arginylproline as an enzyme inhibitor, detailed mechanistic studies confirming its role as a direct competitive or non-competitive inhibitor of a specific enzyme are not prominent in the reviewed scientific literature. medchemexpress.comwikipedia.orgnih.gov

However, Arginylproline functions as a modulatory ligand, particularly in the context of peptide transport. Evidence suggests that the dipeptide exerts its biological effects through interaction with the peptide transporter 1 (PepT1). medchemexpress.com PepT1 is crucial for the absorption of di- and tripeptides from dietary proteins in the intestine. nih.gov The expression and function of PepT1 are modulated by various factors, including the presence of its substrates (dipeptides). researchgate.netnih.gov The ability of Arginylproline to be transported via PepT1 and subsequently influence intracellular processes indicates its role as a signaling molecule or modulator that acts upon transport systems rather than as a classical enzyme inhibitor. medchemexpress.comnih.gov

Other Biologically Relevant Activities of Arginylproline

The Arginylproline dipeptide has been identified in several other biological contexts, demonstrating a range of activities.

Lipid Metabolism : In a study using HepG2 cells, a human liver cell line, Arginylproline was found to reduce intracellular levels of triglycerides that were stimulated by oleic acid. This effect was shown to be mediated through the PepT1 pathway, suggesting a role for this dipeptide in ameliorating lipogenesis. medchemexpress.com

Taste Modulation : Research on human fungiform taste papilla cells has shown that Arginylproline can elicit cellular responses in a concentration-dependent manner. researchgate.net This activity suggests it may function as a salt taste enhancer, potentially by modulating the epithelial sodium channel (ENaC). researchgate.net

Antimicrobial Potential : Peptides rich in both arginine and proline are deployed in nature as antimicrobial peptides (AMPs). mdpi.com While this activity is often associated with larger peptides, the this compound motif is a component of these host defense molecules. mdpi.com

Anticoagulant Properties of Related Peptides : While not a direct activity of the dipeptide alone, the this compound-Gly-Pro sequence is a component of larger glyproline peptides, such as Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro), which have demonstrated anticoagulant effects in thromboelastography studies. nih.gov

Interactive Data Tables

Table 1: Enzymatic Interactions with the Arginylproline Bond

EnzymeSource OrganismAction on this compound BondEnzyme Class
Clostridiopeptidase B Clostridium histolyticumHydrolysis (Cleavage)Cysteine Protease
Trypsin Mammalian / VariousResistant (No Cleavage)Serine Protease
Dipeptidyl Peptidase B (DppB) Aspergillus oryzaeHydrolysis (Substrate)Serine Peptidase
Dipeptidyl Peptidase IV (DPP-IV) Human / VariousHydrolysis (Substrate)Serine Peptidase

Table 2: Observed Biological Activities of Arginylproline

Biological ActivityModel SystemMediating Pathway/Receptor
Reduction of Lipogenesis HepG2 CellsPeptide Transporter 1 (PepT1)
Taste Modulation Human Fungiform Taste Papilla CellsEpithelial Sodium Channel (ENaC) (putative)
Antimicrobial Activity N/A (as part of larger peptides)N/A
Anticoagulation Rat Blood (as part of larger peptides)N/A

Molecular Mechanisms of Anticoagulant Activity in Modified Arginylproline Esters

The anticoagulant properties of peptides containing the arginyl-proline (this compound) motif have been a subject of scientific investigation, primarily focusing on larger peptide sequences rather than the dipeptide Arginylproline or its specific esters. Research into related compounds reveals several molecular mechanisms by which this structural element can contribute to inhibiting blood coagulation. These mechanisms often involve direct interaction with key enzymes and receptors in the coagulation cascade.

Peptides incorporating the this compound sequence can exert their effects through a multi-faceted approach. One significant mechanism is the direct inhibition of thrombin, a central enzyme in coagulation that converts fibrinogen to fibrin (B1330869) to form a clot. nih.gov For example, the bradykinin (B550075) metabolite this compound-Pro-Gly-Phe has been shown to be a bifunctional inhibitor of thrombin. nih.govresearchgate.net It competitively binds to the active site of thrombin, interacting with the catalytic triad (B1167595) (His57, Asp189, and Ser195), which blocks its enzymatic activity. nih.govresearchgate.net Simultaneously, it can bind to the Protease-Activated Receptor 1 (PAR1) on platelets, preventing thrombin from cleaving and activating the receptor, which is a crucial step in platelet activation. nih.govresearchgate.net

Another key mechanism involves the interference with fibrinogen binding. The tetrapeptide Gly-Pro-Arg-Pro, an analog of the N-terminus of the fibrin α-chain, has been demonstrated to inhibit the binding of fibrinogen to its receptor on platelets. nih.gov This action directly impedes platelet aggregation, as fibrinogen is essential for forming the bridges between platelets. nih.gov The inhibition is dose-dependent and interferes directly with the ligand-receptor interaction. nih.gov

Studies using thromboelastography on various glyproline oligopeptides containing arginine have confirmed their ability to shift blood coagulation parameters toward hypocoagulation, indicating a general anticoagulant effect. nih.gov While research on specific "modified arginylproline esters" is not extensively detailed, the principles of action are likely derived from the behavior of the core arginine structure. The drug Argatroban, a synthetic anticoagulant derived from L-arginine, functions as a highly selective, direct thrombin inhibitor by reversibly binding to its active site. drugbank.com This illustrates how the arginine moiety is fundamental to targeting and inhibiting thrombin, a mechanism that could potentially be harnessed in modified arginylproline esters.

Key Research Findings on Anticoagulant Mechanisms of Related Peptides

Peptide/CompoundPrimary Molecular MechanismTarget(s)Reference
This compound-Pro-Gly-Phe (RPPGF)Bifunctional inhibition: Competitively inhibits the active site and blocks receptor cleavage.Thrombin, Protease-Activated Receptor 1 (PAR1) nih.gov, researchgate.net
Gly-Pro-Arg-Pro (GPRP)Inhibits ligand-receptor interaction, preventing platelet aggregation.Fibrinogen Receptor on Platelets nih.gov
ArgatrobanDirect, reversible inhibition of the enzyme's active site.Thrombin drugbank.com

Contribution to Sensory Perception and Flavor Enhancement (e.g., Saltiness)

Arginylproline (this compound) has been identified as a dipeptide that can influence sensory perception, particularly by enhancing the taste of salt. Its effectiveness, however, appears to be highly dependent on the food matrix in which it is present. This context-dependent flavor modification is a key characteristic of its sensory contribution.

Research has shown that while this compound may not increase the perception of saltiness in a simple aqueous sodium chloride (NaCl) solution, its effect becomes significant in more complex environments like a broth. One study found that this compound increased the perceived saltiness of a broth by 21%. This suggests that interactions with other components within the food matrix are necessary to unlock its salt-enhancing potential. The presence of other tastants, such as those contributing to umami flavor, may work synergistically with the dipeptide.

The mechanism behind this enhancement is not fully elucidated but is part of a broader area of research into how certain molecules, including amino acids and peptides, can modulate taste receptor responses. Arginine itself has been shown to enhance the saltiness of NaCl. This effect is thought to be related to interactions at the taste receptor level, potentially involving epithelial sodium channels (ENaC), which are partly responsible for salt taste perception. Arginyl dipeptides, in general, have been noted for their ability to amplify salty taste.

This property positions Arginylproline and similar peptides as potential tools for salt reduction in food formulation, allowing for lower sodium content without a corresponding loss of salty flavor, a significant goal in the development of healthier food products.

Impact of Arginylproline on Saltiness Perception in Different Food Matrices

CompoundTest MediumObserved Effect on SaltinessKey Finding
Arginylproline (this compound)Aqueous NaCl SolutionNo significant increaseThe flavor-enhancing effect is matrix-dependent.
Arginylproline (this compound)Broth ModelSignificant increase (21%)

Potential Role as a Bioactive Substance in Functional Foods

Arginylproline is emerging as a candidate for use as a bioactive substance in the formulation of functional foods. Functional foods are defined as products that provide health benefits beyond basic nutrition, often due to the presence of biologically active compounds. jdigitaldiagnostics.comresearchgate.net Bioactive substances are non-toxic constituents in food that beneficially modulate one or more target functions in the body, with effects that can aid in disease prevention or health improvement. jdigitaldiagnostics.com

The potential of Arginylproline in this domain stems directly from its demonstrated biological activities: flavor enhancement and anticoagulant properties.

Flavor Enhancement for Healthier Formulations: A primary challenge in the food industry is reducing the content of sodium, which is linked to cardiovascular diseases, without compromising taste. As discussed, Arginylproline can enhance the perception of saltiness in complex food systems. This makes it a valuable bioactive ingredient for developing low-sodium functional foods. By incorporating this dipeptide, manufacturers could create products that support cardiovascular health by having lower sodium levels while maintaining the salty flavor consumers expect.

Bioactivity for Cardiovascular Health: The anticoagulant activities associated with the arginyl-proline motif suggest a more direct physiological benefit. Peptides that can modulate the coagulation cascade may play a role in preventing thrombotic events. nih.govnih.gov While the activity of the dipeptide itself requires more research, its potential to contribute to a healthier hemostatic balance aligns with the goals of many functional foods, particularly those marketed for heart health.

The dual functionality of Arginylproline—acting as both a sensory enhancer and a potential anticoagulant—makes it a compelling bioactive substance. Its incorporation into food products like soups, sauces, or processed meats could help achieve salt reduction targets while potentially adding a layer of physiological benefit, fitting the definition of a functional food ingredient.

Molecular Interactions and Structural Basis of Arginylproline Function

Characterization of Arginylproline Binding to Macromolecules

The binding of Arginylproline to macromolecules such as proteins is dictated by the distinct chemical characteristics of its constituent residues. The guanidinium (B1211019) group of arginine provides a strong positive charge capable of forming salt bridges and hydrogen bonds, while the rigid pyrrolidine (B122466) ring of proline influences the peptide backbone's conformation and engages in hydrophobic interactions.

The specificity of Arginylproline's interactions is rooted in its ability to act as a structural mimic of substrate or ligand binding motifs. The arginine residue is a known component in the catabolic pathway leading to the production of nitric oxide, a critical signaling molecule. This process is catalyzed by nitric oxide synthase, which converts arginine to citrulline and nitric oxide. youtube.com Molecules that interfere with this binding can act as inhibitors. youtube.com

Enzyme inhibition can occur through several mechanisms. A common form is competitive inhibition, where an inhibitor molecule, often structurally similar to the substrate, competes for the same active site on an enzyme. youtube.comyoutube.comkhanacademy.org By binding to the active site, the competitive inhibitor prevents the natural substrate from binding, thereby reducing the enzyme's productivity. youtube.comyoutube.com Given its structure, an Arginylproline dipeptide could potentially act as a competitive inhibitor for enzymes that recognize arginine-containing sequences.

Receptor binding specificity is a primary determinant of a molecule's host range and pathogenic potential in biological systems, such as in the case of influenza viruses binding to sialic acid receptors. nih.govnih.govplos.org The receptor binding site is composed of specific structural elements, including various loops and helices, that recognize and interact with ligands. plos.org The ability of a peptide like Arginylproline to bind a specific receptor would depend on how well its structure complements the receptor's binding pocket, a principle that governs all receptor-ligand interactions. nih.govfrontiersin.org

The way small molecules like Arginylproline interact with protein surfaces in a solution determines their effect on protein stability, aggregation, and viscosity. nih.govnih.gov Studies on the individual amino acids, arginine and proline, as excipients for monoclonal antibodies (mAbs) provide significant insight into how Arginylproline likely behaves. nih.govnih.govmit.edu

Simulations and experimental data show that arginine and proline have distinct preferential interaction patterns with protein surfaces, particularly the variable (Fv) regions of antibodies. nih.govnih.gov Arginine, as a charged amino acid, has been found to interact with both charged residues and hydrophobic residues through cation-π interactions. nih.gov It shows a tendency for inclusion near negatively charged residues on a protein's surface. nih.govnih.gov In contrast, proline interacts most strongly with aromatic surfaces. nih.govnih.gov These differing interactions with the same surface patches on a protein can lead to variations in aggregation and viscosity. nih.govnih.gov For instance, Arginine hydrochloride (Arg.HCl) has been shown to reduce the viscosity of antibody solutions, a phenomenon attributed not just to its ionic nature but also to its interactions with hydrophobic and aromatic residues. nih.gov

Table 1: Preferential Interactions of Arginine and Proline with Protein Surface Patches (Based on IgG1 Antibody Studies)
MoleculeInteracting Surface PatchObserved Interaction TypeReference
Arginine (as Arg.HCl)Negatively Charged ResiduesPreferential Inclusion (Attraction) nih.govnih.gov
Arginine (as Arg.HCl)Hydrophobic & Aromatic ResiduesCation-π Interactions nih.gov
ProlineAromatic SurfacesStrong Preferential Interaction nih.govnih.gov
ProlineGeneral Antibody SurfacePreferential Exclusion nih.gov

Computational and Theoretical Modeling of Arginylproline Interactions

To gain a deeper, atomistic understanding of Arginylproline's behavior, computational and theoretical modeling techniques are employed. These methods allow for the detailed exploration of the dipeptide's conformational landscape and the energetic forces driving its interactions with other molecules.

Quantum mechanical (QM) methods provide a highly accurate way to study molecular structures and energies. ajol.info Density Functional Theory (DFT) is a widely used QM method for medium-sized biological systems, offering accuracy comparable to more complex non-empirical calculations. ajol.info DFT can be used for geometry optimization, calculating electronic properties, and analyzing molecular electrostatic potential maps. ajol.info For dipeptides, DFT studies can locate all stable conformers and characterize their relative energies. nih.gov

A computationally efficient variant of DFT is the Density-Functional Tight-Binding (DFTB) method. readthedocs.io SCC-DFTB (self-consistent charge DFTB) is an implementation that includes the effect of charge transfer between atoms, which is crucial for accurately modeling interactions. readthedocs.io The method iteratively solves the system until atomic charges converge, providing energies and forces. readthedocs.io DFTB is suitable for performing potential energy surface scans and calculating reaction pathways, such as those involved in peptide formation. rug.nl While specific DFT or DFTB studies on Arginylproline were not identified in the search, these methods are standard for analyzing dipeptides. ajol.infonih.govmdpi.com The choice of functional (e.g., B3LYP) and basis set (e.g., cc-pVDZ) is critical for achieving accurate results. ajol.infomdpi.com

Table 2: Typical Parameters in DFT/DFTB Calculations for Dipeptides
ParameterExample/DescriptionPurposeReference
Computational MethodDFT, DFTBCalculates electronic structure, energy, and forces. ajol.inforeadthedocs.io
FunctionalB3LYP, PW86-PW91Approximates the exchange-correlation energy in DFT. ajol.infoubc.ca
Basis Set6-31+G(d,p), cc-pVDZA set of functions used to build molecular orbitals. ajol.infomdpi.com
Solvent ModelImplicit (e.g., COSMO) or ExplicitAccounts for the effect of the solvent environment. rug.nl
Calculation TypeGeometry Optimization, Frequency Calculation, Potential Energy ScanFinds stable structures, confirms minima/transition states, explores conformational space. ajol.inforug.nl

MD simulations of arginine-containing peptides have been used to analyze binding modes to proteins, identifying key hydrogen bonds and salt bridges that stabilize the complex. researchgate.netnih.gov Similarly, simulations of proline-rich peptides have revealed that they can sample multiple conformations, including the less common cis-proline state, which can be critical for binding to partner domains like SH3. frontiersin.org Langevin dynamics, a type of MD, has been successfully used with the CHARMM force field to probe the motional characteristics and equilibrium geometries of proline residues in cyclic peptides, showing excellent agreement with experimental NMR data. researchgate.net These studies highlight how MD can reveal the dynamic nature of peptide binding and the conformational ensembles that are functionally relevant. frontiersin.orgresearchgate.netresearchgate.net

Table 3: Insights from Molecular Dynamics (MD) Simulations of Arginine and Proline Containing Peptides
Peptide System StudiedKey MD FindingSignificanceReference
Arginine-containing peptidesFormation of hydrogen bonds and salt bridges with binding site residues.Identifies critical interactions for stabilizing the peptide-protein complex. researchgate.netnih.gov
Proline-rich peptides (e.g., ArkA)Proline residues can isomerize between cis and trans states, even in an unbound peptide.Affects the peptide's ability to bind its target and improves conformational sampling. frontiersin.org
Cyclic decapeptide (Antamanide)Proline ring mobility depends on the backbone dihedral angle (φ).Reproduces experimental NMR data and accurately describes dynamic properties. researchgate.net
Bradykinin (B550075) (contains 3 Pro residues)Isomerization of one proline can influence the cis/trans equilibrium of other prolines.Demonstrates coupling between different proline isomerization states in a peptide. nih.gov

A key goal of computational modeling is to accurately predict the binding affinity between a ligand and a protein. chemistryviews.org Methods like the Linear Interaction Energy (LIE) approach estimate the binding free energy by calculating the change in electrostatic and van der Waals (vdW) interaction energies as the ligand moves from a free to a bound state. ambermd.orgnih.gov These interaction energies are averaged over conformational ensembles generated from MD simulations. ambermd.org

The total interaction energy is a sum of several components, including electrostatics, polarization, London dispersion (a component of vdW), and exchange-repulsion. chemistryviews.org Computational methods like functional-group symmetry-adapted perturbation theory (F-SAPT) can calculate the strength of these noncovalent contacts between specific functional groups. chemistryviews.org Such calculations have shown that favorable electrostatic interactions with peptide backbone atoms can be surprisingly important for binding affinity. chemistryviews.org

Charge transfer is another critical aspect of molecular interactions, particularly in processes involving electron transfer. nih.gov In enzymes like proline oxidase, electrons are transferred from the substrate to an acceptor like FAD, which can then transfer them to other molecules. youtube.comyoutube.com Mutations in key residues, such as the conserved arginines in cytochrome c oxidase, can drastically alter electron transfer rates by modifying the pathway or the reorganization energy of the process. nih.gov These phenomena can be studied computationally to understand how charge is redistributed upon binding or during a reaction.

Table 4: Components of Noncovalent Interaction Energy in Binding
Energy ComponentDescriptionRelevance to ArginylprolineReference
ElectrostaticInteraction between permanent charges, dipoles, and multipoles.Crucial for the positively charged arginine guanidinium group interacting with polar/charged protein residues. chemistryviews.orgambermd.org
Van der Waals (vdW)Includes dispersion forces (transient dipoles) and short-range repulsion.Important for the nonpolar parts of both arginine and the proline ring. ambermd.org
Polarization (Induction)Distortion of a molecule's electron cloud by another molecule's charge.Contributes to the overall electrostatic attraction, especially with polarizable groups. chemistryviews.org
Charge TransferPartial or full transfer of electrons from a donor to an acceptor.Relevant in redox reactions or strong electronic coupling with a binding partner. nih.gov

Structure-Activity Relationship Studies of Arginylproline and its Derivatives

The biological function of the dipeptide Arginylproline (Arg-Pro) is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound relates to its biological activity, provide crucial insights into its mechanism of action. While comprehensive SAR studies on a wide range of synthetic Arginylproline derivatives are limited in publicly available literature, analysis of related peptides and specific derivatives allows for the elucidation of key structural determinants of its function.

The distinct properties of the amino acid side chains in Arginylproline are fundamental to its biological interactions. The positively charged guanidinium group of the arginine residue and the unique cyclic structure of the proline residue play defining roles in its activity.

The arginine side chain is critical for various biological activities. For instance, arginyl dipeptides, including this compound, have been shown to elicit a salty taste perception by interacting with specific taste receptors. researchgate.net Studies on human fungiform taste papillae cells indicate that basic amino acids like arginine are key to this interaction, likely with the ENaC receptor, thereby enhancing the saltiness perception of NaCl. researchgate.net The importance of the cationic side chain is further highlighted in studies of related peptides. For example, in the context of angiotensin-converting enzyme (ACE) inhibition, a comparative study of tripeptidomimics based on Ornithyl-Proline (Orn-Pro) and Lysyl-Proline (Lys-Pro) revealed that the length of the side chain at the P1' position is a significant factor. The C3 side chain of ornithine was found to be better suited for ACE inhibition compared to the C4 side chain of lysine (B10760008), indicating that subtle changes in the cationic side chain length and structure can dramatically impact biological function. nih.gov

The proline residue's primary contribution is its rigid, cyclic structure, which significantly constrains the conformational freedom of the peptide backbone. This rigidity is a critical factor in how Arginylproline and related peptides present their side chains for interaction with biological targets. The resistance of the Arginylproline linkage to certain types of enzymatic degradation, such as by trypsin, is also a notable feature influenced by the proline structure. nih.gov

The biological activity of Arginylproline can be compared to other arginyl dipeptides to understand the role of the proline component. For example, in studies of taste-eliciting properties, this compound, Ala-Arg, and Arg-Ala all induced responses in human taste bud cells, but with different potencies and cell response percentages, underscoring that the identity of the amino acid paired with arginine modulates the activity. researchgate.net

Below is a data table summarizing the concentration-dependent response of Human Gustatory (HBO) cells to Arginylproline and related dipeptides.

DipeptideConcentration (µM)Responding Cells (%)
This compound 5~5
10~8
50~15
100~20
250~25
500~26
Ala-Arg 5~10
10~15
50~20
100~25
250~30
500~32
Arg-Ala 5~8
10~12
50~20
100~28
250~32
500~34

This table is generated based on graphical data from Xu et al. (2017) and represents an approximation of the reported experimental results. researchgate.net

The three-dimensional shape, or conformation, of Arginylproline is a critical determinant of its ability to be recognized by and interact with biological molecules such as receptors and enzymes. The presence of the proline residue imposes significant restrictions on the peptide's backbone dihedral angles (phi, ψ), making it a potent initiator of specific secondary structures like β-turns and γ-turns. nih.gov

Conformational studies on peptides containing the this compound sequence provide insight into its structural tendencies. For instance, analysis of the tetrapeptide Pro-Arg-Arg-Pro, a fragment of neurotensin, indicates a preference for extended, non-folded structures. nih.gov The presence of two proline residues in this sequence prevents the formation of more compact folded structures like alpha-helices. nih.gov In these extended conformations, the positively charged arginine side chains are often oriented in opposite directions, which may be crucial for minimizing electrostatic repulsion and for interacting with specific binding pockets. nih.gov

A significant alteration in conformation and, consequently, biological activity is observed when the linear Arginylproline is cyclized. The cyclic dipeptide cyclo-(l-Arg-d-Pro) has been identified as an inhibitor of family 18 chitinases. Its inhibitory mechanism is based on structural mimicry of a reaction intermediate. This cyclic structure locks the peptide into a rigid conformation that fits the active site of the chitinase (B1577495) enzyme, a function not observed for the linear form. This demonstrates how cyclization, a major conformational constraint, can completely redirect the biological activity of a peptide by presenting its functional groups in a spatially distinct and rigid orientation.

Furthermore, computational studies on a (βPro)Arg hybrid, where the arginine side chain is attached to the Cβ of a proline skeleton, show a preference for an αL conformation. This is due to interactions between the guanidinium group of the side chain and the main-chain amide groups, further highlighting the interplay between side-chain chemistry and backbone conformation in determining the structural landscape of proline-containing peptides.

Research Methodologies for Arginylproline Analysis

Advanced Spectrometric Techniques for Detection and Quantification

Spectrometric methods are fundamental in the analysis of Arginylproline, offering high sensitivity and specificity. These techniques are essential for both identifying the compound in complex biological matrices and for determining its concentration.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and widely used technique for the analysis of small molecules like Arginylproline in metabolomics research. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. The process involves the ionization of the analyte using electrospray ionization (ESI), which then allows for its mass-to-charge ratio (m/z) to be determined.

In the context of Arginylproline, LC-ESI-MS/MS can be used for its unambiguous identification and quantification in various biological samples. High-resolution mass spectrometers, such as Orbitrap instruments, are often employed to achieve the high mass accuracy required for confident identification, especially in complex mixtures. basicmedicalkey.comresearchgate.net The method is robust enough for routine protein identification and can be automated for high-throughput analysis. youtube.com The sensitivity of this technique allows for the detection of low-abundance peptides, with limits of detection in the range of nanograms per milliliter. nih.gov

A typical LC-ESI-MS/MS workflow for Arginylproline analysis would involve:

Sample Preparation: Extraction of metabolites from biological samples (e.g., plasma, tissue).

Chromatographic Separation: Separation of Arginylproline from other metabolites using a reversed-phase liquid chromatography (RP-LC) column. nih.gov

Ionization: Generation of gas-phase ions of Arginylproline using ESI.

Tandem Mass Spectrometry (MS/MS): Selection of the precursor ion corresponding to Arginylproline and its fragmentation to produce characteristic product ions for specific detection.

This technique has been successfully applied to the analysis of various peptides and metabolites in complex biological samples, demonstrating its utility for studying Arginylproline. teachmephysiology.com

Metabolomics, the large-scale study of small molecules, can be broadly categorized into targeted and untargeted approaches, both of which are applicable to the study of Arginylproline.

Untargeted Metabolomics: This hypothesis-generating approach aims to measure as many metabolites as possible in a biological sample to identify changes between different conditions (e.g., disease vs. healthy). basicmedicalkey.com An untargeted metabolomics workflow typically involves profiling metabolites using high-resolution mass spectrometry, followed by data processing to identify and relatively quantify features that are significantly altered. researchgate.netnih.gov Arginylproline has been identified in untargeted metabolomics studies, and its presence can be indicative of alterations in specific metabolic pathways, such as arginine and proline metabolism.

Targeted Metabolomics: In contrast, a targeted approach focuses on the precise and absolute quantification of a predefined set of metabolites, including Arginylproline. youtube.com This method offers higher sensitivity and specificity for the analytes of interest. Targeted methods are often developed after an initial untargeted study has identified key metabolites. For Arginylproline, a targeted LC-MS/MS method would be developed to accurately measure its concentration in biological fluids or tissues, which can be crucial for its validation as a biomarker.

The choice between a targeted and untargeted approach depends on the research question. Untargeted metabolomics is ideal for discovery-based research, while targeted metabolomics is suited for hypothesis testing and biomarker validation. basicmedicalkey.comyoutube.com

ApproachGoalApplication to Arginylproline
Untargeted Metabolomics Comprehensive profiling of all detectable metabolites to identify differences between sample groups.Discovery of Arginylproline as a potential biomarker by detecting its altered levels in various conditions. basicmedicalkey.com
Targeted Metabolomics Accurate and precise quantification of specific, known metabolites.Absolute quantification of Arginylproline to validate its role in a particular biological process or disease state. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and for studying their interactions. For a dipeptide like Arginylproline, NMR can provide detailed information about its conformation and how it binds to other molecules, such as proteins or receptors. youtube.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to assign the proton (¹H) and carbon (¹³C) chemical shifts of Arginylproline, which are sensitive to its local chemical environment and conformation. teachmephysiology.com Studies on peptides containing proline and arginine have shown that NMR can be used to identify different conformational states, such as cis-trans isomerization of the peptide bond involving proline.

Furthermore, NMR is a valuable tool for studying the interactions of Arginylproline with its biological targets. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can be used to identify the binding interface and to determine the affinity of the interaction. While specific NMR studies focusing solely on Arginylproline are not abundant in the literature, the principles of using NMR for studying peptide-protein interactions are well-established and directly applicable. youtube.comnih.gov

Enzymatic Assays and Kinetic Characterization

Enzymatic assays are essential for understanding the biological activity of Arginylproline, particularly its role as a substrate, inhibitor, or activator of enzymes. These assays allow for the characterization of enzyme kinetics and substrate specificity.

Determining which enzymes can cleave the arginyl-proline peptide bond is crucial for understanding its metabolic fate. Studies have shown that certain enzymes exhibit specificity for this particular dipeptide sequence.

One such enzyme is clostridiopeptidase B , a protease from Clostridium histolyticum. Research has demonstrated that this enzyme can hydrolyze the arginylproline bond in synthetic polypeptides. This finding highlights the specific enzymatic machinery that can process this dipeptide.

Another class of enzymes relevant to Arginylproline are dipeptidyl peptidases (DPPs) , particularly those with a preference for proline at the P1 position of their substrates. basicmedicalkey.com While many DPPs cleave after a penultimate proline, their activity on a terminal arginylproline needs to be specifically assessed.

The substrate specificity of an enzyme is determined by the unique chemical environment of its active site, which is formed by a specific arrangement of amino acid residues. youtube.com This specific environment allows the enzyme to bind to and act upon a limited range of substrates.

Beyond being a substrate, Arginylproline could also function as a modulator of enzyme activity, either by inhibiting or activating certain enzymes. Assays to determine such effects are critical for elucidating its potential regulatory roles.

Enzyme inhibition assays are designed to measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. These assays can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the potency of the inhibitor (e.g., IC₅₀ or Kᵢ value). basicmedicalkey.comresearchgate.net For Arginylproline, one might investigate its potential inhibitory effect on enzymes involved in peptide metabolism or signaling pathways where related peptides play a role.

Conversely, enzyme activation assays assess the ability of a compound to increase the rate of an enzymatic reaction. Some enzymes are regulated by allosteric activators that bind to a site distinct from the active site and induce a conformational change that enhances activity. nih.gov

In Vitro Experimental Models for Functional Elucidation

In vitro experimental models are indispensable for dissecting the specific biochemical and cellular functions of dipeptides like Arginylproline. These controlled laboratory systems, which include biochemical assays and cell-based models, allow researchers to investigate the molecule's behavior and effects in isolation, providing a foundational understanding of its biological significance.

Application of Synthetic Arginylproline Peptides in Biochemical Studies

The use of chemically synthesized peptides is a cornerstone of biochemical research, offering a pure and defined source of a molecule for detailed investigation. nih.gov Synthetic Arginylproline can be employed in a variety of biochemical assays to elucidate its direct interactions with other molecules and its potential enzymatic activities. The synthesis of proline-rich peptides, including dipeptides, has become increasingly sophisticated, allowing for the creation of structurally precise molecules for research. nih.govmdpi.com

Biochemical studies are critical for understanding the role of Arginylproline's constituent amino acids, arginine and proline, in physiological processes such as collagen synthesis. nih.govnih.govresearchgate.net Arginine is a known precursor for molecules involved in wound healing and immune responses, while proline is a fundamental component of collagen. nih.govnih.gov Studies have shown that supplementation with arginine can enhance collagen deposition. nih.gov Synthetic Arginylproline allows researchers to investigate whether the dipeptide itself has unique or enhanced effects compared to its individual amino acids. For example, proline-arginine-rich synthetic peptides have been studied for their antibacterial properties, demonstrating that specific peptide sequences can have potent biological activities without being directly lytic to cells. nih.gov

Key biochemical studies for Arginylproline could involve:

Enzyme Assays: Investigating whether Arginylproline can act as a substrate or an inhibitor for specific enzymes, such as peptidases or kinases involved in cellular signaling.

Receptor-Binding Assays: Determining if Arginylproline can bind to cell surface or intracellular receptors, potentially initiating a signaling cascade.

Collagen Synthesis Assays: Using in vitro models of connective tissue formation to assess the direct impact of Arginylproline on the rate of collagen production and deposition.

Table 1: Potential Biochemical Studies Utilizing Synthetic Arginylproline

Biochemical Assay TypeObjectivePotential Finding
Peptidase Activity AssayTo determine if Arginylproline is a substrate for or an inhibitor of specific dipeptidyl peptidases (e.g., DPP-IV).Could reveal pathways for Arginylproline degradation or its role in modulating enzyme activity.
Kinase Activity AssayTo assess if Arginylproline modulates the activity of protein kinases involved in signaling pathways (e.g., MAPK, Akt).Could link the dipeptide to specific cell signaling cascades. promega.compromega.com
In Vitro Collagen Deposition AssayTo measure the direct effect of Arginylproline on collagen production by fibroblasts.Would clarify its role in extracellular matrix formation, relevant to wound healing. nih.gov
Antioxidant Capacity Assays (e.g., ORAC, DPPH)To quantify the free-radical scavenging ability of Arginylproline.Could establish a direct antioxidant function.

Cell-Based Assays to Investigate Cellular Responses to Arginylproline

Cell-based assays provide a more physiologically relevant context than purely biochemical systems, allowing researchers to study the effects of a compound on living cells. sigmaaldrich.com These assays are crucial for understanding how Arginylproline might influence cellular behavior, including viability, proliferation, and signaling. mdpi.comsigmaaldrich.com A wide array of assays can be employed, from simple cytotoxicity tests to complex reporter gene assays that measure the activation of specific signaling pathways. youtube.combpsbioscience.com

For instance, cytotoxicity assays like the MTT or Neutral Red uptake assays can determine the concentration range over which Arginylproline affects cell viability. mdpi.com Studies on the human neuroblastoma cell line SH-SY5Y have used these methods to determine the IC50 values of various compounds and to investigate mechanisms of cell death, such as apoptosis. mdpi.com Similarly, the effect of Arginylproline on cell proliferation can be measured using impedance-based technologies that monitor cell growth in real-time. nih.gov

To delve deeper into the mechanisms of action, reporter gene assays are invaluable. These systems are often engineered in cell lines to produce a measurable signal, such as light from luciferase, when a specific signaling pathway is activated. nih.govnih.gov For example, if Arginylproline were hypothesized to interact with a pathway controlled by an androgen response element (ARE), a cell line containing an ARE-luciferase reporter construct could be used to screen for its activity. nih.gov Such assays have been developed to screen for compounds that modulate signaling pathways like NF-κB, NFAT, and STAT3. youtube.com Other advanced techniques involve genetically engineered fluorescent reporters to visualize signaling events, such as kinase activity or transcription factor translocation, in real time within living cells. nih.gov

Table 2: Application of Cell-Based Assays in Arginylproline Research

Assay TypeCellular Process InvestigatedExample Application for Arginylproline
MTT/Neutral Red AssayCell Viability and CytotoxicityDetermine the dose-dependent effect of Arginylproline on the viability of cell lines like fibroblasts, immune cells, or neurons. mdpi.com
Impedance-Based Growth AssayCell ProliferationContinuously monitor the effect of Arginylproline on the rate of cell division in real-time. nih.gov
Reporter Gene Assay (e.g., Luciferase)Signaling Pathway ActivationQuantify the activation or inhibition of specific pathways (e.g., NF-κB, AP-1) in response to Arginylproline treatment. youtube.comnih.gov
Reactive Oxygen Species (ROS) AssayOxidative StressMeasure the ability of Arginylproline to induce or mitigate the production of ROS in cells under stress conditions. sigmaaldrich.com
Cell Migration/Invasion AssayCell MotilityAssess the influence of Arginylproline on the migratory capacity of cells, relevant for processes like wound healing or cancer metastasis.

Bioinformatic and Systems Biology Approaches

To understand the role of Arginylproline in the context of a whole biological system, researchers turn to bioinformatic and systems biology approaches. These methods integrate large-scale datasets from "omics" technologies (e.g., metabolomics, proteomics) to identify patterns, build predictive models, and gain a comprehensive understanding of complex biological processes. nih.govubc.camdpi.com

Metabolomic Data Processing and Statistical Analysis

Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for identifying and quantifying compounds like Arginylproline in biological samples. nih.gov A typical metabolomics workflow begins with data acquisition using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. youtube.comnih.gov The raw data from these instruments are complex and require extensive processing before statistical analysis can be performed. github.ionih.gov

The initial data processing steps involve:

Peak Detection and Alignment: Raw spectral data is processed to detect distinct metabolic features (peaks) and align them across all samples to ensure comparability. nih.gov

Normalization: Data is normalized to correct for experimental variations, such as differences in sample volume or instrument sensitivity. Common methods include total area normalization or probabilistic quotient normalization. nih.gov

Data Transformation and Scaling: Techniques like log transformation or auto-scaling are applied to make the data more suitable for statistical testing. nih.govyoutube.com

Once the data is processed into a feature matrix (samples vs. metabolic features), statistical analysis is used to identify features that are significantly different between experimental groups. youtube.com Both univariate methods (e.g., t-tests, ANOVA) and multivariate methods are employed. youtube.commdpi.com Multivariate techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are particularly useful for reducing the dimensionality of the data and identifying patterns and biomarkers, such as Arginylproline, that distinguish different biological states. mdpi.comresearchgate.net

Table 3: Illustrative Metabolomic Data of Arginylproline

Sample IDGroupArginylproline (Normalized Peak Intensity)Fold Change (vs. Control)p-value
Control_1Control15,432-0.008
Control_2Control17,890-
Control_3Control16,211-
Treated_1Treated35,6782.25
Treated_2Treated39,1232.27
Treated_3Treated37,5432.34

This table presents hypothetical data to illustrate how statistical analysis can identify significant changes in Arginylproline levels between control and treated groups.

Pathway Enrichment Analysis and Network Reconstruction

After identifying Arginylproline as a significantly altered metabolite, the next step is to understand its functional context. Pathway enrichment analysis (PEA) is a computational method used to determine if a set of molecules (e.g., metabolites or genes) is significantly over-represented in predefined biological pathways. nih.govnih.govsc-best-practices.org By mapping Arginylproline and other significantly changed metabolites to databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) or Reactome, researchers can identify which metabolic or signaling pathways are most affected. nih.govstackexchange.com For example, a significant change in Arginylproline would likely lead to the enrichment of the "Arginine and proline metabolism" pathway, but could also highlight connections to other pathways like glutathione (B108866) metabolism or the urea (B33335) cycle. researchgate.netstackexchange.com

Network reconstruction takes this analysis a step further by building graphical models of the interactions between molecules. nih.gov These networks can visualize how Arginylproline is connected to other metabolites, enzymes, and genes. nih.gov Algorithms can reconstruct ancestral networks to understand their evolution or build networks based on correlations in omics data. nih.govbiorxiv.org This approach can reveal hidden relationships and identify key nodes within a pathway that might be critical for the observed biological effect. nih.gov

Table 4: Potential Enriched Pathways Associated with Arginylproline

Pathway Name (KEGG ID)Relevance to ArginylprolinePotential Biological Implication
Arginine and proline metabolism (map00330)Directly involves the synthesis and degradation of arginine and proline. stackexchange.comAlterations in core amino acid metabolism.
Glutathione metabolism (map00480)Arginine is linked to the synthesis of nitric oxide, which can impact oxidative stress and glutathione levels. stackexchange.comRole in cellular redox homeostasis.
Aminoacyl-tRNA biosynthesis (map00970)Reflects the utilization of arginine and proline for protein synthesis.Changes in protein translation rates.
Central carbon metabolism in cancer (map05230)Cancer cells often exhibit altered amino acid metabolism to fuel growth.Potential role in cancer cell bioenergetics.

Data Integration for Comprehensive Biological Understanding

A true systems biology understanding comes from integrating multiple layers of biological information. nih.govubc.ca Analyzing metabolomic data in isolation provides a snapshot of the metabolic state, but it doesn't reveal the underlying regulatory mechanisms. By integrating metabolomic data (the abundance of Arginylproline) with transcriptomic data (the expression of genes encoding enzymes in its pathway) and proteomic data (the abundance of those enzymes), researchers can build a much more detailed and dynamic model of the system. nih.govnih.govmdpi.com

Several computational strategies exist for multi-omics integration:

Concatenation-based integration: Datasets are combined and analyzed together to find overarching patterns. researchgate.net

Pathway-based integration: Enrichment analyses are performed on each omics layer separately, and the results are then combined to find commonly perturbed pathways. youtube.com

Model-based integration: Methods like IOMA (Integrative Omics-Metabolic Analysis) use genome-scale metabolic models as a scaffold to integrate proteomic and metabolomic data to predict metabolic fluxes. nih.gov

This integrative approach allows for a more robust interpretation of Arginylproline's role. For example, an increase in Arginylproline levels (metabolomics) coupled with the upregulation of genes for its synthesis (transcriptomics) and an increase in the corresponding enzymes (proteomics) would provide strong evidence for an activated biosynthetic pathway. nih.gov Tools like QIAGEN Ingenuity Pathway Analysis (IPA) are designed to facilitate this kind of multi-omics analysis, helping to generate mechanistic hypotheses from complex datasets. qiagenbioinformatics.com This holistic view is essential for moving from simple observation to a predictive understanding of biological systems. mdpi.com

Emerging Research Directions and Future Perspectives

Mechanistic Contributions of Arginylproline to Disease Pathogenesis

The constituent amino acids of Arginylproline, L-arginine and L-proline, are deeply involved in a multitude of physiological and pathological processes. Their convergence in this dipeptide suggests potential synergistic or unique roles in disease mechanisms that are just beginning to be explored.

Role in Neurodegenerative Processes Beyond Biomarker Identification

While elevated levels of Arginylproline have been identified as a potential biomarker in certain neurodegenerative conditions, its direct mechanistic involvement is a key area of future research. The roles of its constituent amino acids, arginine and proline, in brain physiology and pathology provide a foundation for hypothesizing its function.

L-arginine metabolism is crucial for several neural functions, including neurotransmission and neuroprotection. nih.gov It is a precursor for nitric oxide (NO), a key signaling molecule, and its metabolism can influence inflammatory processes and redox stress, both of which are implicated in the pathogenesis of Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govnih.gov In AD, for instance, there is evidence of alterations in arginine-metabolizing enzymes, which could interfere with the clearance of amyloid-beta peptides and promote fibrillogenesis. nih.gov Some studies suggest L-arginine can be protective by modulating oxidant-mediated neuroinflammation through NO production, although chronically high levels of NO from inducible nitric oxide synthase (iNOS) have also been linked to neurotoxicity. nih.gov

L-proline is also critical for brain function. Its unique cyclic structure plays a key role in protein folding. embopress.org Substitutions of proline in proteins like presenilin 1 have been linked to familial Alzheimer's disease, leading to protein misfolding, aggregation, and reduced γ-secretase activity. embopress.org In Parkinson's disease, the accumulation of misfolded α-synuclein is a pathological hallmark. nih.govnih.govpsu.edu The processes of protein aggregation and clearance, involving pathways like the ubiquitin-proteasome system and autophagy, are central to PD pathogenesis, and proline's role in protein structure could influence these events. nih.govmdpi.com

Given this context, Arginylproline could mechanistically contribute to neurodegeneration by:

Modulating Nitric Oxide Signaling: Influencing NO production via the arginine component, thereby affecting synaptic plasticity, cerebral blood flow, and neuroinflammation. nih.govmdpi.com

Altering Protein Conformation and Aggregation: The proline residue could impact the folding and stability of key proteins like α-synuclein or tau, potentially influencing the formation of toxic aggregates. embopress.orgmdpi.com

Impacting Neuroinflammation: Both arginine and proline metabolic pathways are linked to inflammatory responses involving glial cells (microglia and astrocytes), which are active contributors to neuronal damage in AD and PD. nih.govmdpi.comjebms.org

Table 1: Potential Mechanistic Roles of Arginylproline Constituents in Neurodegeneration

Constituent Amino Acid Associated Pathways/Mechanisms Potential Impact on Neurodegeneration Supporting Findings
L-Arginine Nitric Oxide (NO) Synthesis, Urea (B33335) Cycle, Polyamine Synthesis Modulation of neurotransmission, neuroinflammation, and oxidative stress. nih.gov Altered arginine-metabolizing enzymes found in Alzheimer's disease. nih.gov

| L-Proline | Protein Folding and Structure, Collagen Synthesis | Influence on protein aggregation (e.g., α-synuclein, presenilin 1) and structural integrity of the extracellular matrix. embopress.org | Proline substitutions in presenilin 1 are linked to familial AD. embopress.org |

Exploring Functional Significance in Cancer Biology and Progression

The metabolism of both arginine and proline is significantly reprogrammed in many cancers to support uncontrolled proliferation, survival, and metastasis. nih.govfrontiersin.orgnih.gov This metabolic rewiring highlights the potential for Arginylproline to be functionally significant in cancer biology.

Proline Metabolism in Cancer: Proline metabolism, involving the enzymes Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase (PYCR), is crucial for cancer progression. nih.gov PYCR1, which synthesizes proline, is overexpressed in various cancers and its activity is required for tumor growth, suggesting an increased demand for proline in cancer cells. nih.govfrontiersin.org This demand is linked to the use of proline as a building block for protein synthesis, particularly for collagen, which is a major component of the tumor microenvironment. frontiersin.orgresearchgate.net Increased collagen synthesis can influence cancer cell behavior and promote tumor progression. frontiersin.orgresearchgate.net

Arginine Metabolism in Cancer: Arginine is a conditionally essential amino acid critical for cell growth, and many tumors become "arginine auxotrophic," meaning they depend on an external supply of arginine for survival. nih.gov This dependency has led to the exploration of arginine deprivation as a cancer therapy. nih.gov Arginine is also vital for the host's anti-tumor immune response, creating a paradoxical role where it can both fuel cancer growth and empower the immune system to fight it. nih.gov

Therefore, Arginylproline's functional significance in cancer may involve:

Fueling Proliferation: Acting as a source of both arginine and proline to support the high metabolic and biosynthetic demands of cancer cells. nih.govnih.gov

Modulating the Tumor Microenvironment: Providing proline for the synthesis of collagen by cancer or stromal cells, thereby altering the physical structure of the tumor microenvironment and influencing cell signaling. frontiersin.org

Influencing Redox Homeostasis: Proline metabolism is linked to the production of reactive oxygen species (ROS) and the generation of ATP in the mitochondria, which can impact cell signaling and survival. nih.gov

Table 2: Role of Arginine and Proline Metabolism in Cancer

Metabolic Pathway Key Enzymes Role in Cancer Supporting Findings
Proline Synthesis/Catabolism PYCR1, PRODH Supports tumor growth, proliferation, and collagen synthesis for the tumor microenvironment. nih.govfrontiersin.org PYCR1 is overexpressed in multiple cancer types and is linked to poor prognosis. frontiersin.org

| Arginine Synthesis/Deprivation | ASS1, Arginase | Required for the growth of arginine-auxotrophic tumors; also essential for anti-tumor immune responses. nih.gov | Arginine deprivation therapies are being tested in clinical trials for ASS1-negative cancers. nih.gov |

Relevance in Connective Tissue Disorders (e.g., Pseudoxanthoma Elasticum)

Connective tissue disorders are a diverse group of diseases characterized by abnormalities in tissues like skin, blood vessels, and joints. clevelandclinic.orgarupconsult.com The relevance of Arginylproline to these disorders, while not extensively studied, can be inferred from the fundamental role of proline in the primary protein of connective tissue: collagen.

Pseudoxanthoma elasticum (PXE) is a genetic disorder characterized by the calcification and fragmentation of elastic fibers in the skin, eyes, and cardiovascular system. mdpi.comnih.govnih.gov It is caused by mutations in the ABCC6 gene, which disrupts a metabolic pathway involving ATP and pyrophosphate (PPi), a key inhibitor of calcification. mdpi.commedlineplus.govgeneskin.org While the primary defect in PXE is established, the health of the extracellular matrix is paramount. Proline is an essential component of collagen, with the repeating Gly-Pro-X motif being critical for the stability of the collagen triple helix. Any disruption in proline availability or metabolism could theoretically impact the integrity and repair of connective tissues.

Therefore, future research into Arginylproline's relevance in connective tissue disorders might focus on:

Extracellular Matrix Integrity: Investigating whether the availability of Arginylproline influences the synthesis and post-translational modification of collagen and elastin.

Cellular Metabolism in Fibroblasts: Exploring how fibroblasts, the primary cells of connective tissue, utilize Arginylproline and how this might be altered in disease states like PXE or scleroderma. clevelandclinic.org

Rational Design and Synthesis of Arginylproline-Based Molecules

The distinct chemical properties of arginine and proline make the Arginylproline dipeptide an attractive scaffold for the rational design of new molecules with specific biological activities.

Development of Arginylproline Peptidomimetics and Analogs for Targeted Research

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and target specificity. The unique structural features of Arginylproline make it a compelling starting point for such design.

Proline's Conformational Rigidity: The cyclic structure of proline restricts the conformational freedom of the peptide backbone, making it a valuable tool for designing structurally constrained molecules. nih.gov This rigidity can help in creating analogs that fit precisely into the binding pocket of a target protein. nih.gov

Arginine's Guanidinium (B1211019) Group: The positively charged guanidinium group of arginine is crucial for many biological interactions, often forming strong hydrogen bonds and electrostatic interactions with target molecules.

The development of Arginylproline-based peptidomimetics could involve modifying the peptide bond to resist enzymatic degradation or altering the side chains to fine-tune binding affinity and specificity. mdpi.commdpi.com Structure-based drug design approaches, using computational docking and molecular dynamics simulations, can guide the synthesis of novel analogs designed to inhibit specific enzymes or block protein-protein interactions implicated in the diseases discussed above. mdpi.comnih.gov

Incorporation of Arginylproline into Engineered Protein-Polymer Hybrids

The field of biomaterials is increasingly focused on creating hybrid materials that combine the biological functionality of proteins with the tunable physical properties of synthetic polymers. nih.gov Engineered protein-polymer hybrids offer a new frontier for diagnostics and therapeutics.

Arginylproline could be incorporated into these hybrids as a specific functional motif. For example:

Targeting Moiety: The dipeptide could be attached to a polymer or nanoparticle to target cells that have transporters or receptors for it, potentially concentrating a therapeutic payload in diseased tissues like tumors.

Structural Component: The rigid proline residue could be used to induce specific secondary structures in a protein-polymer conjugate, while the charged arginine residue could be used to mediate interactions with nucleic acids or cell surfaces.

The design of such hybrids allows for the creation of multifunctional platforms where the protein component provides biological specificity and the polymer component controls properties like solubility, stability, and drug release. nih.gov The incorporation of small, functional dipeptides like Arginylproline represents a sophisticated strategy to add another layer of biological intelligence to these advanced materials.

Table 3: Compound Names Mentioned in the Article

Compound Name
Adenosine triphosphate (ATP)
Amyloid-beta
Arginine
Arginylproline
Collagen
Elastin
Glutamate (B1630785)
Glycine
Nitric oxide (NO)
Ornithine
Presenilin 1
Proline
Pyrophosphate (PPi)
α-synuclein
tau

Comparative Biochemical and Biological Analysis of Arginylproline across Organisms

The study of the dipeptide Arginylproline (Arg-Pro) across different life forms is an emerging field that promises to reveal conserved and species-specific functions. While research directly comparing the metabolic pathways and functional roles of Arginylproline across diverse organisms remains in its infancy, foundational knowledge of its constituent amino acids, arginine and proline, provides a framework for future investigations.

Cross-Species Investigations of Arginylproline Metabolism and Function

Direct comparative studies on the metabolism of Arginylproline are limited. However, the metabolic fate of this dipeptide is intrinsically linked to the synthesis and degradation pathways of arginine and proline, which are well-characterized and exhibit significant diversity across biological kingdoms. wikipedia.orgnih.gov In most organisms, dipeptides can be absorbed through specific transporters or broken down into their constituent amino acids by peptidases. wikipedia.org The pathways governing arginine and proline metabolism are bidirectional and their net activity depends on the cell type, developmental stage, and physiological conditions. wikipedia.org

In mammals, arginine and proline metabolism is central to processes like the urea cycle and collagen synthesis. nih.govcreative-peptides.com Arginine can be synthesized from citrulline, primarily through an intestinal-renal axis, or derived from protein catabolism. nih.gov Proline is synthesized from glutamate, and the interconversion of arginine and proline is a key metabolic link. wikipedia.orgcdnsciencepub.com For instance, studies in neonatal piglets have shown that intravenously supplied arginine is a significant precursor for endogenous proline synthesis. cdnsciencepub.com The enzymes governing these transformations, such as arginase and ornithine aminotransferase, are present in various mammalian tissues, suggesting that the capacity to process Arginylproline is widespread. nih.govcreative-peptides.com

In the plant kingdom, proline is a well-known osmoprotectant, accumulating in response to environmental stresses like drought and salinity. frontiersin.org Plants synthesize proline primarily from glutamate. frontiersin.org Arginine also serves as a crucial nitrogen storage compound. Many plant defense peptides are notably rich in arginine and proline residues, suggesting robust metabolic pathways for their synthesis and incorporation into these molecules. nih.govacs.org

In bacteria, the metabolism of arginine and proline is diverse and adapted to various environmental niches. nih.gov Some bacteria can utilize these amino acids as sources of carbon, nitrogen, and energy. frontiersin.org The enzymatic machinery for their interconversion is present, but the regulation and specific enzymes can differ significantly from eukaryotes. nih.gov

Future cross-species investigations will need to focus on identifying and characterizing the specific peptidases that hydrolyze the arginine-proline bond and the transporters responsible for its uptake in different organisms. Understanding how the expression and activity of these proteins vary between species and under different physiological conditions will be crucial to mapping the comparative metabolism of Arginylproline.

Table 1: Key Enzymes in Arginine and Proline Metabolism Across Different Biological Kingdoms

Enzyme Metabolic Role Predominant in Kingdom(s) Reference(s)
Arginase Converts arginine to ornithine and urea. Animals, Plants, Bacteria nih.govcreative-peptides.com
Ornithine Aminotransferase (OAT) Interconverts ornithine and glutamate semialdehyde. Animals, Plants, Bacteria wikipedia.orgnih.gov
Pyrroline-5-Carboxylate (P5C) Synthase Catalyzes the initial steps of proline synthesis from glutamate. Animals, Plants nih.govcreative-peptides.com
Pyrroline-5-Carboxylate (P5C) Reductase Reduces P5C to proline. Animals, Plants, Bacteria nih.govcreative-peptides.com
Proline Dehydrogenase/Oxidase Initiates proline catabolism by converting it to P5C. Animals, Plants, Bacteria wikipedia.orgfrontiersin.org
Argininosuccinate (B1211890) Synthetase (ASS) Synthesizes argininosuccinate from citrulline and aspartate. Animals nih.gov
Argininosuccinate Lyase (ASL) Cleaves argininosuccinate to produce arginine and fumarate. Animals nih.gov

Elucidating Species-Specific Biological Roles

While our understanding is still developing, initial research has uncovered specific biological roles of Arginylproline in certain organisms, primarily in mammals. These findings suggest that the function of this dipeptide may be highly specialized depending on the species and tissue context.

In humans, Arginylproline has been identified as a bioactive peptide with potential metabolic functions. Research using human liver cancer (HepG2) cells has shown that Arginylproline can reduce intracellular triglyceride levels, a function mediated through the peptide transporter 1 (PepT1). medchemexpress.com This points to a potential role in lipid metabolism. Furthermore, studies on cultured human fungiform taste papilla cells have demonstrated that Arginylproline can enhance the perception of saltiness by interacting with epithelial sodium channels (ENaCs), suggesting a role as a salt taste enhancer. researchgate.net

In murine models, Arginylproline has been quantified in various tissues, including the brain, liver, and muscle. researchgate.net Its presence in these tissues suggests it is a naturally occurring metabolite, although its specific functions in these organs are yet to be determined. The Human Metabolome Database also notes its detection in food sources such as chicken and pork. hmdb.ca

A related tetrapeptide, Arginyl-prolyl-glycyl-proline (RPGP), has been studied in rats, where it was found to exhibit anticoagulant and fibrinolytic properties under immobilization-induced stress. nih.gov Although this is not the dipeptide itself, it suggests that peptides containing the this compound motif may play roles in hemostasis and stress responses in certain species.

The species-specific roles of Arginylproline in lower organisms like plants, fungi, or bacteria are largely unexplored and represent a significant knowledge gap. Given the importance of proline in plant stress response and the prevalence of arginine-rich defense peptides, it is plausible that Arginylproline could have signaling or protective functions in the plant kingdom. frontiersin.orgnih.gov

Table 2: Documented Biological Roles and Detections of Arginylproline in Specific Organisms

Organism/System Biological Role/Detection Key Findings Reference(s)
Human (in vitro) Lipid Metabolism Regulation Reduces intracellular triglyceride levels in HepG2 cells via the PepT1 pathway. medchemexpress.com
Human (in vitro) Gustatory Sensation Acts as a salt taste enhancer by modulating epithelial sodium channels (ENaCs). researchgate.net
Mouse (in vivo) Endogenous Metabolite Detected and quantified in various tissues, including brain, liver, and muscle. researchgate.net
Rat (in vivo) Potential Hemostatic Role (of related peptide) The related peptide this compound-Gly-Pro shows anticoagulant effects under stress. nih.gov
Chicken, Pig Food Component Identified as a natural component of chicken and pork tissues. hmdb.ca

Unexplored Physiological Contexts and Novel Functional Discoveries

The limited scope of current research on Arginylproline suggests a vast, unexplored landscape of potential physiological roles and functions. Future investigations are poised to uncover novel activities for this dipeptide, expanding beyond its currently known metabolic and sensory functions.

One promising area is its potential involvement in cellular stress responses. The established role of proline as a chemical chaperone and osmolyte, protecting cells from various stressors, raises the possibility that Arginylproline could have similar or related functions. frontiersin.org The observation that an Arginylproline-containing tetrapeptide has protective effects in rats under stress further supports this hypothesis. nih.gov

Another avenue for discovery lies in its potential as a signaling molecule. Proline itself is recognized as a signaling molecule that can influence cell proliferation and differentiation. creative-peptides.com Dipeptides and tripeptides are known to be absorbed more rapidly than free amino acids in the gut and can activate G-cells to secrete gastrin, indicating they can act as signaling agents. wikipedia.org Arginylproline could function as an intercellular or intracellular messenger, regulating pathways yet to be identified.

The structural composition of Arginylproline is also suggestive of unexplored roles in host defense. Antimicrobial peptides in both plants and animals are frequently rich in cationic residues like arginine and conformationally rigid residues like proline. frontiersin.orgnih.govacs.org This combination is often critical for interacting with and disrupting microbial membranes. Future studies could explore whether Arginylproline itself possesses antimicrobial properties or acts as a modulator of the immune response.

Finally, a novel and speculative area of research is the potential for post-translational modification to generate or alter such dipeptides within a protein structure. It has been hypothesized that an arginine residue within a protein could be converted to a proline residue through a redox mechanism. nih.gov This post-translational Arg-to-Pro conversion has been observed in the peroxiredoxin 6 protein in human brains. nih.gov While this relates to amino acids within a larger protein, it opens up intriguing questions about whether similar non-ribosomal conversions could contribute to the endogenous pool of free dipeptides like Arginylproline, representing a completely new layer of biological regulation.

Q & A

Q. How can researchers mitigate batch effects in multi-center Arginylproline studies?

  • Methodological Answer : Standardize protocols across labs using harmonized SOPs and reference materials. Apply ComBat or other batch-correction algorithms to raw data. Include inter-laboratory calibration checks and report intra-class correlation coefficients (ICCs) to quantify variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.